molecular formula C19H17NO5 B2755243 (3Z)-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1H-indol-2-one CAS No. 384363-88-6

(3Z)-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1H-indol-2-one

Cat. No.: B2755243
CAS No.: 384363-88-6
M. Wt: 339.347
InChI Key: VLARYZURBZCEOD-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1H-indol-2-one is a synthetic indolin-2-one derivative designed for anticancer research. This Z-configured compound features a 3,4,5-trimethoxyphenyl group linked to the oxindole core through a methine bridge, a structural motif shared with established tubulin-targeting agents like combretastatin A-4 and colchicine . Its primary research value lies in investigating dual mechanisms of action: inhibition of tubulin polymerization and suppression of NADPH oxidase 4 (Nox4) activity . Tubulin assembly disruption interferes with microtubule dynamics, leading to cell cycle arrest, while Nox4 inhibition reduces pro-survival reactive oxygen species (ROS) signaling in cancer cells, promoting apoptosis . This makes the compound a valuable chemical tool for studying specific cell death pathways in malignancies, particularly in research on acute myeloid leukemia and other cancer cell lines where Nox4-derived ROS support proliferation and tumorigenesis . The compound is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(3Z)-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-23-16-8-11(9-17(24-2)18(16)25-3)15(21)10-13-12-6-4-5-7-14(12)20-19(13)22/h4-10H,1-3H3,(H,20,22)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLARYZURBZCEOD-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C\2/C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1H-indol-2-one, also known as a derivative of indole, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₆N₁O₅, with a molecular weight of 348.34 g/mol. The compound features a complex structure that includes an indole moiety and a trimethoxyphenyl group, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.52Induces apoptosis
MCF-70.34Cell cycle arrest (G2/M)
HT-290.86Inhibits tubulin polymerization

These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies by targeting microtubule dynamics and inducing programmed cell death .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary studies indicate that the compound possesses notable activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can bind to receptors on the cell surface, triggering signaling pathways that lead to apoptosis.
  • Microtubule Interaction : By affecting tubulin polymerization, it disrupts mitotic spindle formation in dividing cells.

Case Studies

Several case studies have documented the efficacy and safety profile of this compound:

  • Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, indicating its potential for in vivo efficacy.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Ethylidene Group
Compound Name Substituent Molecular Formula Key Properties Biological Activity Source
Target Compound 3,4,5-Trimethoxyphenyl C₂₁H₁₉NO₅ High lipophilicity; potential kinase modulation Under investigation
SU5416 (Semaxinib) (3,5-Dimethyl-1H-pyrrol-2-yl) C₁₅H₁₄N₂O VEGF receptor inhibitor; AHR agonist Antiangiogenic activity in cancer
NSC236606 1H-Indol-3-yl C₁₇H₁₁N₂O₂ Unknown Not reported
(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1H-indol-2-one 4-Chlorophenyl C₁₆H₁₀ClNO₂ Enhanced electron-withdrawing effects Unknown

Key Observations :

  • Chlorophenyl substituents (e.g., in ) introduce electron-withdrawing effects, which may reduce metabolic stability compared to methoxy groups .
Modifications at the Indole Nitrogen
Compound Name N-Substituent Key Properties
Target Compound H Increased hydrogen-bonding potential
1-Benzyl-3-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene)indolin-2-one (1z) Benzyl Enhanced lipophilicity; altered pharmacokinetics

Impact :

  • N-Benzylation () improves membrane permeability but may reduce solubility .

Crystallographic and Hydrogen-Bonding Comparisons

highlights the use of the XPac algorithm to analyze 3-substituted methylidene oxindoles, including:

  • (3Z)-3-(Benzylidene)-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one

Findings :

  • The Z-configuration enforces a planar geometry, facilitating π-π stacking interactions.
  • Trimethoxyphenyl groups introduce additional hydrogen-bonding sites (via methoxy oxygen) compared to simpler substituents like benzylidene or chlorophenyl .

Key Insight :

  • SU5416’s pyrrole substituent is critical for binding to VEGF receptors, while the target compound’s trimethoxyphenyl group may favor interactions with other kinases or tubulin (common targets of trimethoxy-containing drugs) .

Efficiency :

  • Yields for the target compound (~30–76%) are comparable to SU5416’s synthesis but depend on protecting group strategies .

Q & A

Basic: What are the optimal reaction conditions for synthesizing (3Z)-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1H-indol-2-one?

Answer:
The synthesis typically involves multi-step reactions, including cyclization and condensation steps. Key parameters include:

  • Solvent selection : Ethanol or methanol under reflux conditions (60–80°C) to stabilize intermediates and promote cyclization .
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) catalysts to drive imine or thiazolidinone ring formation .
  • Reaction time : 6–24 hours, monitored via TLC or HPLC to confirm completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product .

Advanced: How can researchers resolve contradictions in bioactivity data across different assay models for this compound?

Answer:
Discrepancies often arise due to:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and include positive/negative controls .
  • Cell line specificity : Compare activity across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify target selectivity .
  • Metabolic interference : Perform liver microsome stability tests to assess metabolic degradation effects .
  • Data normalization : Apply statistical methods (e.g., ANOVA with post-hoc tests) to account for inter-experimental variability .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Essential methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and Z/E configuration of the ethylidene group .
  • Mass spectrometry (HRMS) : To verify molecular weight (<0.5 ppm error) and detect impurities .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and aromatic C-H stretches .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (if crystals are obtainable) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina or MOE to simulate binding to targets (e.g., tubulin or kinases) .
  • MD simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
  • QSAR studies : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity using descriptors like logP and polar surface area .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and toxicity risks .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Toxicity : Classified as acute toxicity (Category 4) via oral, dermal, and inhalation routes .
  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How does the 3,4,5-trimethoxyphenyl group influence pharmacokinetic properties?

Answer:

  • Lipophilicity : The trimethoxy group increases logP (~2.5–3.0), enhancing membrane permeability but risking hepatotoxicity .
  • Metabolic stability : Methoxy groups slow oxidative metabolism (CYP450), improving half-life in vitro .
  • Solubility : Poor aqueous solubility (~10–50 µM) necessitates formulation with co-solvents (e.g., DMSO/PEG) for in vivo studies .
  • Target engagement : The planar aromatic system promotes π-π stacking with DNA or enzyme active sites .

Basic: What are common impurities formed during synthesis, and how are they identified?

Answer:

  • By-products : Unreacted intermediates (e.g., uncyclized thiosemicarbazides) or regioisomers due to tautomerization .
  • Detection : HPLC-DAD/MS for impurity profiling (retention time and mass matching) .
  • Mitigation : Optimize stoichiometry (1:1.2 molar ratio of indole to trimethoxyphenyl precursor) and reduce reaction temperature to suppress side reactions .

Advanced: What in vivo models are suitable for evaluating efficacy and toxicity?

Answer:

  • Cancer models : Xenograft mice (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg) and tumor volume monitoring .
  • Toxicokinetics : Plasma sampling (LC-MS/MS) to measure CmaxC_{\text{max}} and t1/2t_{1/2} .
  • Off-target effects : Histopathology of liver/kidney tissues post-treatment to assess organ toxicity .
  • Behavioral assays : Rotarod tests for neurotoxicity screening in CNS-targeting applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.